BMS-846372 - 1190363-03-1

BMS-846372

Catalog Number: EVT-1469613
CAS Number: 1190363-03-1
Molecular Formula: C28H27F2N5O3
Molecular Weight: 519.553
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BMS-846372 is a potent and orally active antagonist of the calcitonin gene-related peptide receptor, primarily developed for the treatment of migraine. This compound was conceptualized to address the need for effective migraine therapies by targeting the calcitonin gene-related peptide pathway, which plays a significant role in migraine pathophysiology. The compound exhibits good oral bioavailability and has undergone extensive preclinical characterization to evaluate its pharmacological properties and safety profile .

Source and Classification

BMS-846372 is classified as a small molecule drug and belongs to the class of G protein-coupled receptor antagonists, specifically targeting the calcitonin gene-related peptide receptor. This receptor is implicated in various pain signaling pathways, particularly in migraine and other headache disorders. The development of BMS-846372 was part of a broader initiative to explore new therapeutic options for migraine sufferers, leveraging structure-activity relationship studies to enhance efficacy and reduce side effects .

Synthesis Analysis

The synthesis of BMS-846372 involves several intricate steps aimed at constructing its unique molecular framework. The initial approach focused on forming a cycloheptapyridine core, which posed significant synthetic challenges due to its conformational flexibility and stereochemical complexity.

  1. Initial Synthesis Steps:
    • The synthesis began with the formation of a suitable seven-membered ring fused to a pyridine, which was crucial for enhancing metabolic stability.
    • Early attempts included osmium-catalyzed dihydroxylation followed by protection steps that yielded a mixture of diastereomers.
  2. Refined Approach:
    • A more successful route utilized commercially available pyridines and involved palladium-catalyzed α-arylation as a key step.
    • The final product was obtained through chiral preparative high-pressure liquid chromatography to separate enantiomers, allowing for large-scale production necessary for preclinical evaluations .
Molecular Structure Analysis

BMS-846372's structure is characterized by a bicyclic framework that includes an all-carbon seven-membered ring fused with a pyridine moiety. This design not only restricts conformational flexibility but also optimizes interactions with the target receptor.

  • Molecular Formula: C16_{16}H17_{17}F2_{2}N3_{3}
  • Molecular Weight: 303.32 g/mol
  • Key Structural Features:
    • Presence of two fluorine atoms enhances lipophilicity.
    • Chiral centers contribute to its pharmacological activity.

The structural elucidation has been supported by X-ray crystallography, confirming the trans substitution pattern at specific positions on the bicyclic core .

Chemical Reactions Analysis

BMS-846372 undergoes several chemical reactions during its synthesis:

  1. Dihydroxylation: Performed under standard osmium conditions to yield diol intermediates.
  2. Protection Reactions: Utilization of tri-tert-butylsilyl protection strategies for hydroxyl groups.
  3. Oxidation Steps: Dess-Martin oxidation transforms alcohol intermediates into ketones.
  4. Coupling Reactions: Involves Suzuki coupling with boronic acids to introduce aromatic substituents.

These reactions highlight the complexity of synthesizing BMS-846372 while maintaining high yields and selectivity .

Mechanism of Action

BMS-846372 acts as an antagonist at the calcitonin gene-related peptide receptor, blocking its activation by endogenous ligands. This action leads to:

  • Inhibition of cAMP Accumulation: Reducing intracellular signaling associated with pain transmission.
  • Decreased Calcium Flux: Limiting neuronal excitability and neurotransmitter release.
  • Modulation of ERK Phosphorylation: Affecting downstream signaling pathways involved in pain perception.

The compound's mechanism has been validated through pharmacological assessments that demonstrate its efficacy in preclinical models of migraine .

Physical and Chemical Properties Analysis

BMS-846372 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in water.
  • Stability: Demonstrates good metabolic stability, making it suitable for oral administration.
  • Log P (Partition Coefficient): Indicates favorable lipophilicity, contributing to its bioavailability.

These properties are critical for its development as an effective therapeutic agent against migraines .

Applications

The primary application of BMS-846372 lies in its use as a therapeutic agent for treating migraines. Its ability to inhibit calcitonin gene-related peptide receptor activity positions it as a potential alternative or adjunct therapy in migraine management, particularly for patients who do not respond well to existing treatments.

In addition to migraine therapy, ongoing research may explore its utility in other conditions characterized by neurogenic inflammation or pain pathways influenced by calcitonin gene-related peptide signaling .

Properties

CAS Number

1190363-03-1

Product Name

BMS-846372

IUPAC Name

[(6R,9R)-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl] 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate

Molecular Formula

C28H27F2N5O3

Molecular Weight

519.553

InChI

InChI=1S/C28H27F2N5O3/c29-21-6-1-5-20(24(21)30)17-8-9-23(25-18(16-17)4-2-12-31-25)38-28(37)34-14-10-19(11-15-34)35-22-7-3-13-32-26(22)33-27(35)36/h1-7,12-13,17,19,23H,8-11,14-16H2,(H,32,33,36)/t17-,23-/m1/s1

InChI Key

VUNYPRIWWJSQTR-UZUQRXQVSA-N

SMILES

C1CC(C2=C(CC1C3=C(C(=CC=C3)F)F)C=CC=N2)OC(=O)N4CCC(CC4)N5C6=C(NC5=O)N=CC=C6

Synonyms

4-(2,3-Dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylic Acid (6R,9R)-6-(2,3-Difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.